Acetyl methyl epithelanthate
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Overview
Description
Acetyl methyl epithelanthate is a complex organic compound with the molecular formula C33H50O5. It is known for its unique structure and potential applications in various fields of scientific research. The compound is characterized by its acetoxy and methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl methyl epithelanthate typically involves esterification reactions. One common method is the reaction of acetic acid or its derivatives with methanol under acidic conditions. This process can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl methyl epithelanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Acetyl methyl epithelanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetyl methyl epithelanthate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: A β-diketone with similar acetyl groups.
Acetylsalicylic acid:
Acetylcysteine: A mucolytic agent with an acetyl group
Uniqueness
Unlike simpler acetyl compounds, it offers a broader range of chemical and biological activities .
Properties
CAS No. |
65023-20-3 |
---|---|
Molecular Formula |
C33H50O5 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C33H50O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h18,21,23,25-26H,10-17,19H2,1-9H3/t21-,23-,25-,26-,30-,31+,32+,33-/m0/s1 |
InChI Key |
MHESADREAJTXQD-MKPWSPEMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2=CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
Origin of Product |
United States |
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